A Comprehensive Technical Guide to 2-Amino-5-chloropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Amino-5-chloropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
2-Amino-5-chloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional building block, it incorporates a pyrimidine core, a halogen for cross-coupling or nucleophilic substitution, an amino group for derivatization, and a carboxylic acid for amide bond formation or salt formulation. This guide provides an in-depth analysis of its core chemical properties, a proposed robust synthetic protocol, a detailed examination of its reactivity, and its strategic applications in the design and development of novel chemical entities. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific programs.
Core Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 2-Amino-5-chloropyrimidine-4-carboxylic acid dictates its physical properties and reactivity. Understanding this profile is foundational to its effective use in synthesis.
General and Physical Properties
The compound presents as a stable, crystalline solid with limited solubility in water but improved solubility in acidic or alkaline aqueous solutions, a characteristic attributed to the presence of both a basic amino group and an acidic carboxylic acid.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-5-chloropyrimidine-4-carboxylic acid | [2] |
| Synonyms | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | [3] |
| CAS Number | 45867-11-6 | [2][3][4] |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][3][4] |
| Molecular Weight | 173.56 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | ~292-296 °C | [1] |
| Solubility | Slightly soluble in water; soluble in acid and alkali solutions | [1] |
| LogP | 0.209 | [3] |
Spectroscopic Characterization
While specific experimental spectra for this exact molecule are not widely published, a robust spectroscopic profile can be predicted based on its functional groups. These predictions are critical for reaction monitoring and quality control. The National Institute of Standards and Technology (NIST) notes the availability of infrared and mass spectrometry data for this compound.[2][4]
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¹H NMR: The spectrum is expected to be simple. The single pyrimidine proton (H-6) would likely appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The amine (-NH₂) protons would present as a broad singlet, and the carboxylic acid (-COOH) proton would appear as a very broad singlet far downfield (typically δ 10-13 ppm), the position of which is highly dependent on solvent and concentration.[5]
-
¹³C NMR: The carboxyl carbon is expected in the δ 165-185 ppm range.[5] The five carbons of the pyrimidine ring would have distinct signals, with carbons attached to electronegative atoms (Cl, N) being shifted further downfield.
The IR spectrum provides a definitive fingerprint for the key functional groups.
-
O-H Stretch: A very broad absorption is characteristic of the carboxylic acid O-H bond, typically spanning from 2500 to 3300 cm⁻¹.[5][6]
-
N-H Stretch: The amino group will exhibit symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.[7]
-
C=O Stretch: A strong, sharp absorption for the carboxylic acid carbonyl group is expected between 1710 and 1760 cm⁻¹.[5] Conjugation with the pyrimidine ring may shift this to the lower end of the range.
-
C=N/C=C Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) would show a clear molecular ion (M⁺) peak. Key fragmentation patterns would likely include the loss of H₂O, CO, and CO₂ from the carboxylic acid group, providing structural confirmation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Synthesis and Purification Workflow
The synthesis of substituted pyrimidines often relies on the condensation of a three-carbon component with a molecule containing an N-C-N fragment, such as guanidine.[8] While a specific protocol for this isomer is not detailed in the available literature, a reliable synthesis can be proposed based on established chemical principles.
Proposed Synthetic Pathway
The most logical approach involves the cyclization of guanidine with a functionalized three-carbon electrophile, followed by chlorination.
Caption: Proposed synthetic pathways to the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptualized procedure based on the synthesis of similar pyrimidine structures.[1][8] It requires optimization and validation in a laboratory setting.
-
Materials : Guanidine hydrochloride, sodium ethoxide, diethyl 2-(chloromethylidene)-3-oxobutanedioate, ethanol, phosphorus oxychloride (POCl₃), hydrochloric acid, sodium hydroxide.
-
Step 1: Cyclization :
-
To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add guanidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature.
-
Add diethyl 2-(chloromethylidene)-3-oxobutanedioate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with concentrated HCl. The resulting precipitate, 2-amino-4-hydroxy-pyrimidine-5-carboxylic acid ethyl ester, is collected by filtration.
-
-
Step 2: Chlorination :
-
Carefully add the product from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the dichlorinated intermediate.
-
-
Step 3: Selective Hydrolysis & Final Product Formation :
-
This step is theoretical and requires careful control. Dissolve the dichlorinated intermediate in a suitable solvent (e.g., dioxane).
-
Add a stoichiometric amount of aqueous NaOH (1.0 eq) and heat gently. The goal is to selectively hydrolyze the more reactive C4-chloro group.
-
Acidify the reaction mixture to precipitate the final product, 2-Amino-5-chloropyrimidine-4-carboxylic acid.
-
-
Purification : The crude product can be purified by recrystallization, likely from an ethanol/water or acetic acid/water mixture.[9]
The Landscape of Chemical Reactivity
The utility of 2-Amino-5-chloropyrimidine-4-carboxylic acid stems from its three distinct functional handles, which can often be addressed with orthogonal chemistry.
The C5-Chloro Group: A Gateway for SNAr
The electron-withdrawing nature of the pyrimidine ring nitrogens and the C4-carboxylic acid group activates the C5-chloro substituent for Nucleophilic Aromatic Substitution (SNAr). This is a cornerstone reaction for building molecular complexity.
-
Mechanism : The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the pyrimidine nitrogens, which delocalize the negative charge, thereby lowering the activation energy of the reaction.[10]
-
Common Nucleophiles : Amines, thiols, and alkoxides are all effective nucleophiles for displacing the chloride, enabling the introduction of a wide array of side chains.
Caption: Generalized mechanism for SNAr at the C5 position.
The C4-Carboxylic Acid: Anchor for Amide Scaffolds
The carboxylic acid is readily converted into amides, esters, or other derivatives. For drug development, amide bond formation is paramount.
-
Activation : Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to activate the carboxylic acid, allowing for efficient reaction with primary or secondary amines to form amides.
-
Esterification : Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can generate the corresponding esters.
The C2-Amino Group: Point of Nucleophilicity
The C2-amino group is a competent nucleophile, though its reactivity is tempered by the electron-deficient nature of the pyrimidine ring.
-
Acylation/Sulfonylation : It can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.
Strategic Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors and anti-infectives.[11][12] 2-Amino-5-chloropyrimidine-4-carboxylic acid is an ideal starting point for creating libraries of potential drug candidates.
Caption: Strategic derivatization points for library synthesis.
By employing a sequential and controlled reaction strategy, chemists can selectively modify each position to explore the structure-activity relationship (SAR) around the pyrimidine core. For instance, an SNAr reaction at C5 could be followed by an amide coupling at C4, and finally an acylation at C2, leading to a highly decorated and diverse set of molecules from a single starting material.
Safety, Handling, and Storage
| Hazard Class | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | Exclamation Mark | P264, P270, P301+P317 |
| Skin Corrosion/Irritation | Causes skin irritation. | Exclamation Mark | P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | Causes serious eye irritation. | Exclamation Mark | P280, P305+P351+P338, P337+P317 |
| Respiratory Irritation | May cause respiratory irritation. | Exclamation Mark | P261, P271, P304+P340 |
Recommended Handling Procedures
-
Engineering Controls : Handle in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles meeting EN 166 standards.[16]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong bases, and amines.[17]
Conclusion
2-Amino-5-chloropyrimidine-4-carboxylic acid is a potent and versatile chemical intermediate. Its value lies in the strategic placement of three distinct functional groups on a biologically relevant pyrimidine core. This trifecta of reactivity allows for controlled, sequential modifications, making it an exemplary scaffold for the construction of compound libraries aimed at drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.
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